HBC620
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Overview
Description
HBC620 is a synthetic fluorophore that exhibits bright fluorescence when bound to the Pepper RNA aptamer. It is used primarily in scientific research to visualize RNA dynamics in live cells. The compound has a molecular weight of 365.47 and a chemical formula of C₁₉H₁₅N₃OS₂ .
Preparation Methods
The synthesis of HBC620 involves the formation of a complex with the Pepper RNA aptamer. The compound is non-fluorescent in solution but emits strong fluorescence upon forming a tight complex with the aptamer . The preparation of this compound typically involves dissolving the compound in DMSO (dimethyl sulfoxide) to achieve a concentration of 16.67 mg/mL (45.61 mM) . The compound is unstable in solutions, so freshly prepared solutions are recommended .
Chemical Reactions Analysis
HBC620 undergoes various chemical reactions, including complex formation with the Pepper RNA aptamer. The fluorescence of this compound is activated by the Pepper RNA aptamer, resulting in robust green-yellowish fluorescence when incubated with 1 μM HBC . The compound is used to visualize RNA dynamics in live cells with minimal perturbation of the target RNA’s transcription, localization, and translation .
Scientific Research Applications
HBC620 is widely used in scientific research for visualizing RNA dynamics in live cells. It allows for simple and robust imaging of diverse RNA species with minimal disruption to the target RNA’s transcription, localization, and translation . The compound is particularly useful in studies involving RNA aptamers and their interactions with various cellular components . Additionally, this compound has applications in the fields of chemistry, biology, medicine, and industry, where it is used to study RNA dynamics and interactions .
Mechanism of Action
The mechanism of action of HBC620 involves its interaction with the Pepper RNA aptamer. The compound is non-fluorescent in solution but emits strong fluorescence upon forming a tight complex with the aptamer . This interaction allows for the visualization of RNA dynamics in live cells, providing valuable insights into RNA transcription, localization, and translation .
Comparison with Similar Compounds
HBC620 is an analog of HBC, which is also a GFP fluorophore-like synthetic dye with a structurally rigid electron acceptor and a strong electron donor . Similar compounds include other HBC analogs that exhibit similar fluorescence properties when bound to RNA aptamers . This compound is unique in its ability to form a tight complex with the Pepper RNA aptamer, resulting in strong fluorescence and minimal perturbation of the target RNA .
Properties
IUPAC Name |
4-[(Z)-1-cyano-2-[5-[2-hydroxyethyl(methyl)amino]thieno[3,2-b]thiophen-2-yl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-22(6-7-23)19-10-18-17(25-19)9-16(24-18)8-15(12-21)14-4-2-13(11-20)3-5-14/h2-5,8-10,23H,6-7H2,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGJCKIIBUZTCX-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(S1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC2=C(S1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.